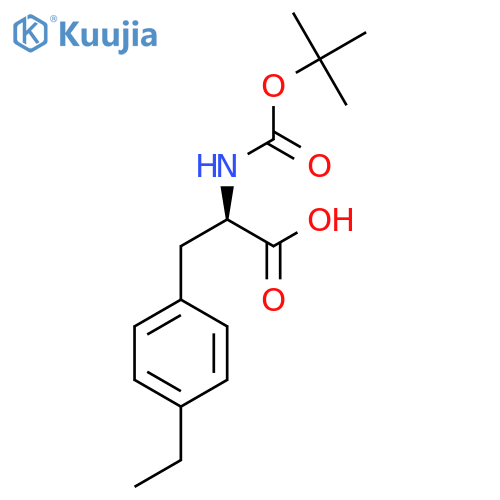

Cas no 114359-37-4 ((S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid)

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- N-Boc-4-ethyl-L-phenylalanine

- Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid

- (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid(WXG01679)

- (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-ETHYLPHENYL)PROPANOIC ACID

- N-Boc-4-ethyl-D-phenylalanine

- AB33362

- (2R)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid

- (2R)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propionic acid

- (2R)-3-(4-ethylphenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-ETHYLPHENYL)PROPANOIC ACID

- AB10048

- BOC-(R)-2-AMINO-3-(4-ETHYLPHENYL)PROPANOIC ACID

- (2S)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propionic acid

- (2S)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid

- (2S)-3-(4-ethylpheny

- (2S)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- AKOS030529345

- 114359-37-4

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoicacid

- 261380-34-1

- DS-19592

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethylphenyl)propanoic acid

- DB-091921

- (S)-2-(tert-Butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid (Boc-L-Phe(4-Et)-OH)

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

- CS-0197882

- SCHEMBL9502547

- MFCD01860633

- N10881

- (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid

-

- MDL: MFCD01860633

- インチ: 1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1

- InChIKey: IDBBFXLHABOKHF-ZDUSSCGKSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C(C([H])([H])C([H])([H])[H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 293.16300

- どういたいしつりょう: 293.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 75.6

じっけんとくせい

- PSA: 79.12000

- LogP: 2.97380

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK595-50mg |

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 50mg |

705.0CNY | 2021-07-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD635010-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 1g |

¥3268.0 | 2022-03-01 | |

| eNovation Chemicals LLC | D958491-250mg |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 95% | 250mg |

$430 | 2024-06-07 | |

| Aaron | AR0095OI-5g |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 5g |

$526.00 | 2025-01-23 | |

| Aaron | AR0095OI-500mg |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 500mg |

$119.00 | 2025-01-23 | |

| Ambeed | A121010-5g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 5g |

$1233.0 | 2025-02-26 | |

| 1PlusChem | 1P0095G6-500mg |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 500mg |

$113.00 | 2023-12-26 | |

| 1PlusChem | 1P0095G6-1g |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 1g |

$163.00 | 2023-12-26 | |

| 1PlusChem | 1P0095G6-5g |

Boc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 5g |

$463.00 | 2023-12-26 | |

| A2B Chem LLC | AE26166-1g |

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid |

114359-37-4 | 97% | 1g |

$261.00 | 2024-04-20 |

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid 関連文献

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

6. Book reviews

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acidに関する追加情報

Introduction to (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic Acid (CAS No. 114359-37-4)

(S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid, with the CAS number 114359-37-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its chiral center and protective group, has garnered considerable attention due to its utility in synthetic chemistry and potential applications in drug development.

The structure of this compound features a protected amino group and an aromatic side chain, making it a versatile intermediate in the synthesis of more complex molecules. The presence of a tert-butoxycarbonyl (Boc) group provides stability and protection during synthetic procedures, while the (S)-configuration ensures enantioselectivity in reactions involving chiral catalysts or enzymes.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The (S)-configuration of this compound is particularly valuable in this context, as it allows for the synthesis of single-enantiomer drugs that exhibit improved pharmacological profiles compared to racemic mixtures. This has led to extensive research into the catalytic asymmetric synthesis of such compounds.

One of the most notable advancements in this area is the use of transition metal-catalyzed reactions to achieve high enantioselectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. The compound (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid serves as an excellent precursor for these reactions, facilitating the introduction of diverse functional groups while maintaining chirality.

Moreover, the protective group chemistry associated with Boc-functionalized compounds has been extensively studied. The Boc group can be selectively removed under mild acidic conditions, allowing for precise control over reaction timelines. This property is particularly advantageous in multi-step syntheses where sequential functionalization is required. The stability provided by the Boc group ensures that other sensitive functionalities remain intact during synthetic transformations.

Recent research has also highlighted the role of this compound in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The structural features of (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid make it a suitable building block for constructing such mimics. By incorporating this compound into peptidomimetic scaffolds, researchers can explore novel therapeutic targets and develop more effective drugs.

The pharmaceutical industry has shown particular interest in compounds that can modulate biological pathways associated with inflammation and immune responses. The aromatic side chain of this compound provides a scaffold for further derivatization, enabling the design of molecules that interact with specific biological targets. For example, derivatives of this compound have been investigated for their potential anti-inflammatory properties.

Another area where this compound has found utility is in the development of chiral ligands for asymmetric catalysis. Chiral ligands are essential for directing catalytic reactions towards specific enantiomers, thereby improving the efficiency and selectivity of synthetic processes. The structural flexibility of (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid allows it to be modified into various ligand systems that can be employed in transition metal-catalyzed reactions.

The use of computational methods has also played a significant role in understanding the reactivity and selectivity of this compound. Molecular modeling techniques have been employed to predict how different substituents affect the electronic properties and conformational preferences of the molecule. These insights have guided experimental efforts and led to more efficient synthetic strategies.

In conclusion, (S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid (CAS No. 114359-37-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate for synthesizing enantiomerically pure drugs, peptidomimetics, and chiral ligands. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemical synthesis and drug development.

114359-37-4 ((S)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid) 関連製品

- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)

- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)

- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)

- 13294-68-3((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 146-04-3(1H-2-Benzopyran-1-one,8-hydroxy-4-(2-hydroxyacetyl)-)

- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)

- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)

- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)

- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)